molecular formula C26H23NO3S B11186766 6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(3-Methoxy-4-propoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11186766
M. Wt: 429.5 g/mol
InChI Key: NNIBIDYEKKSCLP-UHFFFAOYSA-N
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Description

6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of indeno[2,1-c][1,5]benzothiazepines. This compound is characterized by its unique structure, which includes a methoxypropoxyphenyl group and a dihydroindeno benzothiazepine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 3-methoxy-4-propoxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base This intermediate is then cyclized under acidic conditions to yield the indeno[2,1-c][1,5]benzothiazepine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization step and the use of palladium-catalyzed hydrogenation for the final reduction step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with receptors in the nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core structure.

    Benzothiazepine Derivatives: Compounds such as diltiazem and clentiazem are structurally related benzothiazepines.

Uniqueness

6-(3-methoxy-4-propoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23NO3S

Molecular Weight

429.5 g/mol

IUPAC Name

11-(3-methoxy-4-propoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C26H23NO3S/c1-3-14-30-20-13-12-16(15-21(20)29-2)26-23-24(17-8-4-5-9-18(17)25(23)28)27-19-10-6-7-11-22(19)31-26/h4-13,15,26-27H,3,14H2,1-2H3

InChI Key

NNIBIDYEKKSCLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)OC

Origin of Product

United States

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